Methyltetrazine-peg1-dbco

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Methyltetrazine-PEG1-DBCO is a heterobifunctional linker that integrates a methyltetrazine moiety for rapid inverse electron-demand Diels–Alder (IEDDA) reactions and a dibenzocyclooctyne (DBCO) group for strain-promoted azide–alkyne cycloaddition (SPAAC), separated by a short polyethylene glycol (PEG1) spacer. The methyltetrazine group reacts with strained alkenes like trans-cyclooctene (TCO) with second-order rate constants typically in the range of 1,400–2,000 M⁻¹s⁻¹, enabling fast, catalyst-free bioconjugation under mild conditions.

Molecular Formula C32H30N6O4
Molecular Weight 562.6 g/mol
Cat. No. B15602242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyltetrazine-peg1-dbco
Molecular FormulaC32H30N6O4
Molecular Weight562.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H30N6O4/c1-23-34-36-32(37-35-23)26-12-14-28(15-13-26)42-21-20-41-19-18-33-30(39)16-17-31(40)38-22-27-8-3-2-6-24(27)10-11-25-7-4-5-9-29(25)38/h2-9,12-15H,16-22H2,1H3,(H,33,39)
InChIKeyLJLWQUVWXUTVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyltetrazine-PEG1-DBCO: A Dual-Functional Bioorthogonal Linker for Efficient Bioconjugation and Click Chemistry


Methyltetrazine-PEG1-DBCO is a heterobifunctional linker that integrates a methyltetrazine moiety for rapid inverse electron-demand Diels–Alder (IEDDA) reactions and a dibenzocyclooctyne (DBCO) group for strain-promoted azide–alkyne cycloaddition (SPAAC), separated by a short polyethylene glycol (PEG1) spacer . The methyltetrazine group reacts with strained alkenes like trans-cyclooctene (TCO) with second-order rate constants typically in the range of 1,400–2,000 M⁻¹s⁻¹, enabling fast, catalyst-free bioconjugation under mild conditions . The DBCO moiety provides orthogonal reactivity toward azides with rate constants of approximately 0.34 M⁻¹s⁻¹, facilitating copper-free click chemistry in biological environments [1]. This dual functionality, combined with the aqueous solubility imparted by the PEG1 spacer, makes Methyltetrazine-PEG1-DBCO a versatile tool for constructing complex bioconjugates, labeling biomolecules, and developing targeted therapeutics .

Why Methyltetrazine-PEG1-DBCO Cannot Be Replaced by Generic Bioorthogonal Linkers: Evidence-Based Differentiation


Generic substitution with mono-functional or alternative dual-functional linkers is scientifically unjustified because Methyltetrazine-PEG1-DBCO's performance profile arises from a specific synergy of its components. Replacing it with a linker lacking either the methyltetrazine or DBCO group would forfeit the orthogonal dual-reactivity essential for sequential conjugation strategies . Furthermore, the methyl substitution on the tetrazine ring confers significantly enhanced stability under physiological conditions compared to unsubstituted tetrazines, with half-lives exceeding 12 hours in cell culture, a critical advantage for in vivo and long-term experiments that cannot be assumed for other tetrazine derivatives . Finally, the PEG1 spacer represents an optimal balance; shorter or absent spacers increase hydrophobicity and aggregation, while longer PEG chains (e.g., PEG12) may introduce steric hindrance that reduces conjugation efficiency in certain crowded molecular environments, making PEG1 a deliberate choice for maintaining compact reactivity .

Quantitative Evidence for Methyltetrazine-PEG1-DBCO Differentiation: Kinetics, Stability, and Reactivity Comparisons


IEDDA Reaction Kinetics: Methyltetrazine Outpaces Standard Click Chemistries

The methyltetrazine moiety of Methyltetrazine-PEG1-DBCO exhibits IEDDA reaction kinetics that are orders of magnitude faster than widely used copper-free click chemistries like SPAAC. This enables rapid bioconjugation at low concentrations, a critical factor for labeling scarce or sensitive biomolecules . The methyltetrazine-TCO reaction rate constant is approximately 1,400–2,000 M⁻¹s⁻¹ , compared to the DBCO-azide SPAAC rate constant of 0.34 M⁻¹s⁻¹ [1].

Bioorthogonal Chemistry Click Chemistry Bioconjugation

Enhanced Stability: Methyltetrazine vs. Unsubstituted Tetrazine Derivatives

The electron-donating methyl group on the tetrazine ring significantly enhances its stability against nucleophilic attack and hydrolysis, a common degradation pathway for tetrazines under physiological conditions . This results in a half-life exceeding 12 hours in cell culture environments, enabling extended experimental workflows and improving the reliability of in vivo applications . In contrast, pyridyl-substituted tetrazines, while more reactive, exhibit half-lives of only 2–4 hours under similar conditions .

Bioorthogonal Chemistry Chemical Stability Live-Cell Imaging

PEG1 Spacer: Optimized Solubility with Minimal Steric Hindrance

The PEG1 spacer in Methyltetrazine-PEG1-DBCO provides sufficient aqueous solubility to prevent aggregation while minimizing the linker's overall length and molecular weight . This contrasts with longer PEG variants (e.g., PEG12, PEG24), which, while offering greater hydrophilicity, can introduce excessive flexibility and steric hindrance that may impede efficient conjugation in crowded molecular environments or reduce payload density in applications like antibody-drug conjugates (ADCs) . The compact PEG1 design ensures that the reactive tetrazine and DBCO groups remain in close proximity, potentially enhancing intramolecular reaction rates when used in tandem .

Bioconjugation Linker Design Solubility

Dual Orthogonal Reactivity Enables Sequential Bioconjugation

Unlike mono-functional linkers that permit only a single conjugation step, Methyltetrazine-PEG1-DBCO's orthogonal tetrazine and DBCO groups allow for two distinct, sequential bioconjugation reactions without cross-reactivity . The tetrazine-TCO reaction (k₂ ~1,400–2,000 M⁻¹s⁻¹) and the DBCO-azide reaction (k₂ ~0.34 M⁻¹s⁻¹) can be performed in either order, enabling the precise, stepwise assembly of complex heterobifunctional conjugates, such as protein–drug or antibody–dye constructs [1]. This dual functionality eliminates the need for protection/deprotection strategies or separate purification steps often required when using two different mono-functional linkers.

Bioorthogonal Chemistry Bioconjugation Click Chemistry

Copper-Free Click Chemistry Avoids Cytotoxicity and Oxidative Damage

The DBCO group in Methyltetrazine-PEG1-DBCO enables copper-free strain-promoted azide–alkyne cycloaddition (SPAAC), eliminating the need for cytotoxic copper(I) catalysts required in traditional Cu-catalyzed click chemistry (CuAAC) . Copper is known to generate reactive oxygen species and can be toxic to living cells and organisms, limiting the applicability of CuAAC for in vivo studies. In contrast, the SPAAC reaction proceeds efficiently under physiological conditions with a second-order rate constant of 0.34 M⁻¹s⁻¹ [1], enabling biocompatible labeling and conjugation without compromising cell viability or protein function.

Bioorthogonal Chemistry Live-Cell Imaging In Vivo Applications

High-Impact Application Scenarios for Methyltetrazine-PEG1-DBCO in Research and Industry


Sequential Bioconjugation for Antibody-Drug Conjugates (ADCs)

Methyltetrazine-PEG1-DBCO's orthogonal reactivity enables a two-step, site-specific conjugation strategy for ADC construction. First, an antibody is functionalized with TCO via NHS-ester chemistry. The methyltetrazine group then rapidly reacts with the TCO-modified antibody (k₂ ~1,400–2,000 M⁻¹s⁻¹) to attach the linker . Subsequently, the DBCO group can be used to attach an azide-modified cytotoxic payload via SPAAC . This sequential approach avoids cross-reactivity and ensures a defined drug-to-antibody ratio (DAR), improving therapeutic consistency and reducing off-target toxicity.

Live-Cell Imaging and Protein Labeling

The combination of fast IEDDA kinetics and copper-free SPAAC makes this linker ideal for live-cell imaging experiments. Cells can be first labeled with a TCO-modified unnatural amino acid or metabolic precursor. The methyltetrazine group rapidly captures a fluorescent dye-tagged on the linker, providing a bright, stable signal . The enhanced stability of methyltetrazine (>12-hour half-life in cell culture) ensures the label persists during long-term imaging sessions, while the absence of copper prevents cellular toxicity and preserves normal physiology .

Construction of Targeted Nanoparticles for Drug Delivery

Methyltetrazine-PEG1-DBCO can be used to create multifunctional nanoparticles with precise control over surface ligand density. Nanoparticles are first coated with azide groups. The DBCO moiety attaches the linker to the particle surface via SPAAC . Then, the methyltetrazine group is used to conjugate TCO-modified targeting ligands (e.g., antibodies, peptides) with high efficiency. The compact PEG1 spacer minimizes the distance between the nanoparticle and the targeting moiety, potentially improving receptor binding and cellular uptake compared to longer, more flexible linkers .

High-Throughput Screening and Assay Development

The rapid, catalyst-free nature of the methyltetrazine-TCO reaction enables efficient, one-step labeling of biomolecules for high-throughput screening applications. Methyltetrazine-PEG1-DBCO can be used to attach reporter groups (e.g., fluorophores, biotin) to TCO-modified proteins or peptides in complex biological mixtures. The fast kinetics (1,400–2,000 M⁻¹s⁻¹) allow for near-complete labeling in minutes, reducing assay time and improving signal-to-noise ratios . The orthogonal DBCO group can be reserved for subsequent immobilization or purification steps, streamlining workflow.

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